2-(4-甲酰苯氧基)-2-苯基乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

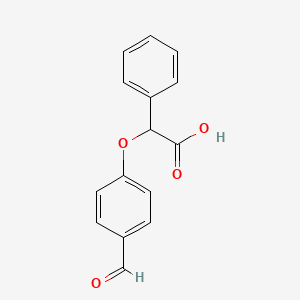

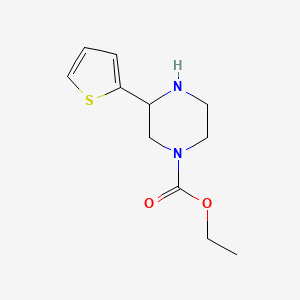

2-(4-Formylphenoxy)-2-phenylacetic acid is a chemical compound that serves as a core structure for the synthesis of various derivatives with potential pharmacological activities. The formyl group in the compound suggests reactivity that can be exploited in synthetic chemistry to produce a range of derivatives with varying biological activities .

Synthesis Analysis

The synthesis of derivatives of 2-(4-formylphenoxy)-2-phenylacetic acid often involves cyclization reactions and the introduction of various substituents to alter the compound's properties and enhance its biological activity. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized from a related phenoxy acetic acid compound, demonstrating the versatility of the core structure in producing compounds with significant antimicrobial activities . Similarly, the synthesis of polymeric derivatives has been explored, indicating the potential for creating macromolecules with pharmacological actions .

Molecular Structure Analysis

The molecular structure of 2-(4-formylphenoxy)-2-phenylacetic acid derivatives can be complex, with the potential for various stereochemical configurations. The stereochemistry of these compounds can significantly influence their biological activities and interactions with biological targets. For example, the stereochemical configuration of polymeric derivatives of a related methoxyphenylacetic acid was analyzed using NMR spectroscopy, revealing predominantly syndiotactic polymers .

Chemical Reactions Analysis

The formyl group in 2-(4-formylphenoxy)-2-phenylacetic acid is a functional moiety that can undergo various chemical reactions, such as condensation to form azo derivatives, which are potentially physiologically active . The reactivity of the formyl group and the presence of the phenoxy moiety allow for a wide range of chemical transformations, leading to the synthesis of compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-formylphenoxy)-2-phenylacetic acid and its derivatives are influenced by the substituents attached to the core structure. These properties are crucial for the compound's solubility, stability, and overall pharmacokinetic profile. For example, the introduction of halogen substituents in the phenoxy ring of related compounds has been shown to enhance anti-inflammatory activity while maintaining low toxicity . Additionally, the crystal structures of various complexes of related phenoxyacetic acids have been determined, providing insights into their conformation and potential interactions with metal ions .

科学研究应用

芳香族化合物的生物技术生产

相关芳香族化合物的一个重要应用是生物技术生产有价值的化学品。例如,已经开发出经过代谢工程改造的大肠杆菌菌株,通过扩展莽草酸途径来生产芳香族化合物,如苯乳酸和苯乙酸。这些化合物在制药、农用化学品、抗生素和香料工业中至关重要,展示了生物工程在为芳香族化学品创造可持续生产方法方面的潜力 (Koma 等人,2012)。

合成与化学改性

对氨基和羟基的新型保护基团的研究,例如 3-硝基-2-吡啶亚磺酰基 (Npys) 基团,突出了化学改性在合成肽和酯中的重要性。这些方法对于药物开发至关重要,并展示了酚酸及其衍生物在推进化学合成技术中的作用 (Matsueda & Walter, 2009)。

抗菌活性

苯乙酸衍生物已显示出有希望的抗菌活性。例如,4-氨基苯乙酸衍生物表现出显着的抗菌特性,表明它们在开发新的抗菌剂中的潜力。此类研究为制药行业对抗耐药细菌的努力做出了贡献 (Bedair 等人,2006)。

环境修复

对除草剂(如 2,4-二氯苯氧乙酸 (2,4-D))降解的研究,包括真菌等生物制剂,突出了酚酸衍生物的环境应用。这项工作强调了生物修复在从环境中去除有害化学物质方面的潜力,展示了在环境科学中的一个重要应用 (Serbent 等人,2019)。

安全和危害

作用机制

Target of Action

It’s known that similar compounds are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that similar compounds are involved in carbon–carbon bond forming reactions via suzuki–miyaura (sm) cross-coupling .

Pharmacokinetics

It’s known that similar compounds are only marginally stable in water, which could impact their bioavailability .

Result of Action

It’s known that similar compounds are used in the design of new drugs and drug delivery devices .

属性

IUPAC Name |

2-(4-formylphenoxy)-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-11-6-8-13(9-7-11)19-14(15(17)18)12-4-2-1-3-5-12/h1-10,14H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWOTZCJKPDGPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377304 |

Source

|

| Record name | 2-(4-formylphenoxy)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480994-56-7 |

Source

|

| Record name | 2-(4-formylphenoxy)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)